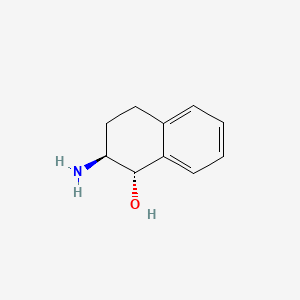
trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL: is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene backbone with an amino group and a hydroxyl group in a trans configuration. The stereochemistry of this compound plays a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL typically involves the reduction of corresponding naphthalene derivatives. One common method includes the catalytic hydrogenation of 2-nitronaphthalene followed by reductive amination to introduce the amino group. The reaction conditions often involve the use of hydrogen gas and a palladium catalyst under high pressure .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of chiral catalysts and ligands can also enhance the enantioselectivity of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL can undergo oxidation reactions to form corresponding ketones or quinones.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or quinones.
Reduction: Amines or alcohols.
Substitution: Substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies. Its chiral nature allows for the investigation of enantioselective biological processes .
Medicine: Its derivatives have been explored for their pharmacological activities, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals .
Mecanismo De Acción
The mechanism of action of trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. In receptor binding studies, it can modulate receptor activity by interacting with binding pockets, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
trans-1,2-Diaminocyclohexane: Similar in structure but lacks the tetrahydronaphthalene backbone.
trans-2-Aminocyclohexanol: Similar in structure but with a cyclohexane ring instead of a naphthalene ring.
trans-1,2-Diphenylethylenediamine: Contains a diphenylethylene backbone instead of a tetrahydronaphthalene backbone.
Uniqueness: trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is unique due to its tetrahydronaphthalene backbone, which imparts distinct chemical and biological properties. Its chiral nature and specific stereochemistry make it valuable in asymmetric synthesis and enantioselective biological studies .
Propiedades
Número CAS |
13917-17-4 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H13NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m0/s1 |
Clave InChI |
IIMSEFZOOYSTDO-UWVGGRQHSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2[C@@H]([C@H]1N)O |
SMILES canónico |
C1CC2=CC=CC=C2C(C1N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-N^1^-[(1S)-2,2-Dimethyl-1-(methylcarbamoyl)propyl]-N^4^-hydroxy-2-(2-methylpropyl)-3-{[(1,3-thiazol-2-ylcarbonyl)amino]methyl}butanediamide](/img/structure/B10756040.png)
![Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide](/img/structure/B10756044.png)
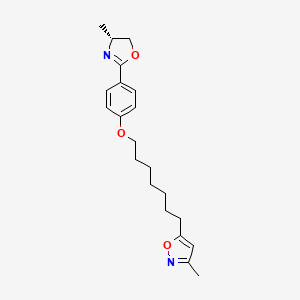
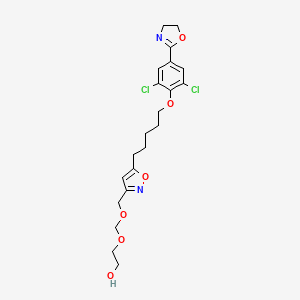
![(2s)-({(5z)-5-[(5-Ethyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}amino)(4-Fluorophenyl)acetic Acid](/img/structure/B10756075.png)

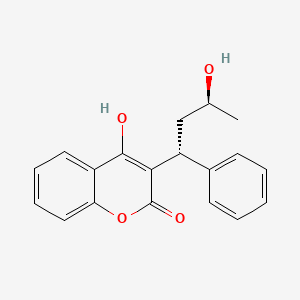

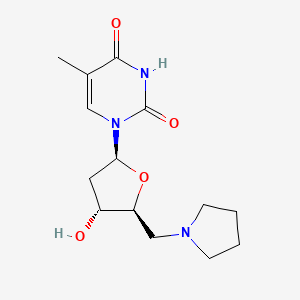
![3-[1-(4-Bromo-phenyl)-2-methyl-propyl]-4-hydroxy-chromen-2-one](/img/structure/B10756106.png)
![Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate](/img/structure/B10756108.png)
![(20s)-19,20,21,22-Tetrahydro-19-oxo-5h-18,20-ethano-12,14-etheno-6,10-metheno-18h-benz[d]imidazo[4,3-k][1,6,9,12]oxatriaza-cyclooctadecosine-9-carbonitrile](/img/structure/B10756111.png)
![4-[(3r)-3-{[2-(4-Fluorophenyl)-2-Oxoethyl]amino}butyl]benzamide](/img/structure/B10756113.png)
![Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-isopropylphenyl)propanoyl]-D-alanyl-D-leucinate](/img/structure/B10756117.png)
